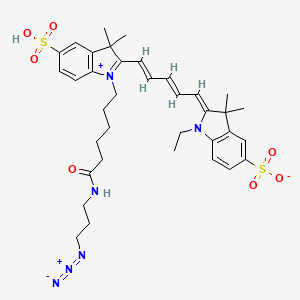

CY5-N3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2Z)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSISYTNZXRYXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CY5-N3 azide chemical properties and specifications

An In-Depth Technical Guide to CY5-N3 Azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound azide (Sulfo-Cyanine5-azide), a versatile fluorescent probe essential for modern biological research. It details the chemical and photophysical properties of the dye, provides step-by-step protocols for its application in bio-conjugation, and illustrates key experimental workflows.

Core Chemical Properties and Specifications

This compound azide is a bright, far-red fluorescent dye functionalized with an azide group.[1][2] This azide moiety allows the dye to be covalently attached to biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.[2][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments with minimal non-specific binding.[3][4][5][6]

The dye's fluorescence is pH-insensitive over a broad range (pH 4 to 10), ensuring reliable performance in various biological buffers.[7] Its excitation and emission spectra are well-suited for standard fluorescence instrumentation, making it a popular alternative to other far-red dyes like Alexa Fluor® 647.[3][7]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound azide, compiled from various suppliers. Note that slight variations in molecular weight and formula can occur depending on the salt form (e.g., sodium or potassium salt).

Table 1: Chemical Specifications

| Property | Value | Source(s) |

| Synonyms | Sulfo-Cyanine5-azide, Cy5-azide | [1][2] |

| CAS Number | 1621101-43-6 | [1][2][5] |

| Molecular Formula | C₃₆H₄₆N₆O₇S₂ (representative) | [1][2][5] |

| Molecular Weight | ~738.92 g/mol (can vary with salt form, e.g., 762.98 g/mol for K⁺ salt) | [1][2][3] |

| Appearance | Dark blue or brown to reddish-brown solid/crystals | [2][3][6] |

| Solubility | High solubility in water and polar organic solvents like DMSO and DMF | [1][3][6] |

Table 2: Photophysical Properties

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~646 nm | [2][3][4][6] |

| Emission Maximum (λem) | ~662 nm | [2][3][4][6] |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [3][6] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [3][6] |

| Stokes Shift | ~16 nm | [4] |

| Recommended Laser Line | 633 nm or 647 nm | [7] |

Experimental Protocols

This compound azide is primarily used in bio-conjugation via click chemistry. The azide group reacts specifically with alkyne-functionalized molecules. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

General Workflow for Biomolecule Labeling

The diagram below illustrates the general workflow for labeling a target biomolecule with this compound azide using click chemistry.

Caption: General experimental workflow for labeling biomolecules with this compound azide.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified biomolecules containing a terminal alkyne. Copper(I) is required as a catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand such as TBTA or THPTA is often included to stabilize the Cu(I) ion and improve reaction efficiency.

Materials:

-

Alkyne-modified biomolecule

-

This compound azide stock solution (10 mM in anhydrous DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Copper(II) Sulfate (CuSO₄) stock solution (20-100 mM in water)

-

Sodium Ascorbate stock solution (100-300 mM in water, prepare fresh )

-

Ligand stock solution (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO)

Methodology:

-

In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.

-

Add the this compound azide stock solution to the tube. A 2-10 fold molar excess of the dye over the biomolecule is typically recommended.

-

Add the copper-stabilizing ligand solution (if used).

-

Add the CuSO₄ stock solution. The final concentration is typically 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2.5-5 mM. Vortex briefly to mix.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography, dialysis, or ultrafiltration.[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method ideal for live-cell imaging and applications where copper toxicity is a concern.[8] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide without a catalyst.

Materials:

-

Biomolecule modified with a strained alkyne (e.g., DBCO)

-

This compound azide stock solution (1-10 mM in DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

Methodology:

-

Prepare the strained alkyne-modified biomolecule in the appropriate reaction buffer. For live-cell labeling, cells are typically pre-incubated with a metabolic precursor containing the strained alkyne.

-

Add the this compound azide stock solution to the desired final concentration (e.g., 1–10 µM).[1]

-

Mix gently and incubate at room temperature or 37°C (for live cells) for 30 minutes to 2 hours, protected from light.[1] The reaction time may require optimization depending on the specific reactants.

-

For in vitro reactions, purify the labeled product as described in the CuAAC protocol.

-

For cellular imaging, wash the cells with fresh buffer (e.g., PBS) to remove unreacted dye before analysis.

Application Workflows and Signaling Pathways

This compound azide is not directly involved in biological signaling. Instead, it is a tool used to visualize and track biomolecules that are. A key application is in Activity-Based Protein Profiling (ABPP) , a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.

Click Chemistry Reaction Pathways

The choice between CuAAC and SPAAC is fundamental to the experimental design. The diagram below outlines these two distinct pathways for conjugating this compound to a target molecule.

Caption: The two primary click chemistry pathways for this compound azide conjugation.

Workflow for Activity-Based Protein Profiling (ABPP)

In a typical two-step ABPP experiment, a biological system is treated with a chemical probe that has two key features: a reactive group that covalently binds to the active site of a target enzyme family, and a bioorthogonal handle (like an alkyne). After the probe labels its target enzymes, the entire proteome is harvested. This compound azide is then "clicked" onto the alkyne handle, allowing for fluorescent detection and analysis of the active enzymes.

Caption: Workflow for two-step activity-based protein profiling (ABPP) using this compound azide.

Storage and Handling

-

Powder: Store the solid compound at -20°C for up to 3 years, protected from light and moisture.[1]

-

Solutions: Prepare stock solutions in anhydrous DMSO or DMF (1-10 mM).[1] Aliquot and store at -80°C for up to one year or -20°C for shorter periods.[1][3] Avoid repeated freeze-thaw cycles. The compound is unstable in solution, so it is highly recommended to use freshly prepared solutions for the best results.[1][4]

Conclusion

This compound azide is a high-performance, water-soluble fluorescent dye that serves as a critical tool for biological research. Its utility in both copper-catalyzed and copper-free click chemistry reactions allows for the robust and specific labeling of a wide array of biomolecules. The detailed protocols and workflows provided in this guide offer a framework for researchers to effectively incorporate this compound azide into applications ranging from simple bio-conjugation to advanced chemoproteomic studies like ABPP, ultimately enabling clearer insights into complex biological processes.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 4. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. ibiantech.com [ibiantech.com]

- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

CY5-N3: A Comprehensive Technical Guide for Advanced Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3, chemically known as Sulfo-Cyanine5-azide, is a fluorescent dye that has become an indispensable tool in molecular biology. Belonging to the cyanine dye family, it exhibits bright fluorescence in the far-red region of the spectrum.[1] Its key feature is the presence of an azide (-N3) group, which allows for its covalent attachment to other molecules through a highly efficient and specific reaction known as "click chemistry".[2] This technical guide provides an in-depth overview of the properties, applications, and protocols for utilizing this compound in various molecular biology and drug development contexts.

Core Properties and Data Presentation

This compound is valued for its photophysical properties, which make it well-suited for a range of fluorescence-based assays. It is a water-soluble dye, which is advantageous for labeling biological molecules in their native aqueous environments.[3] The key spectral and photophysical properties of Sulfo-Cyanine5-azide are summarized in the table below, alongside a common alternative for comparison.

| Property | Sulfo-Cyanine5-azide (this compound) | Alexa Fluor 647 Azide |

| Excitation Maximum (λex) | ~646 nm[1][4] | ~650 nm |

| Emission Maximum (λem) | ~662 nm[1][4] | ~668 nm |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[4] | ~270,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.28[4] | ~0.33[5] |

| Reactive Group | Azide (-N3) | Azide (-N3) |

| Solubility | High in water[3] | High in water |

Primary Application: Click Chemistry

The azide group on this compound is the cornerstone of its utility, enabling its participation in click chemistry reactions. This allows for the precise and stable labeling of biomolecules that have been modified to contain a complementary alkyne group. There are two primary forms of click chemistry utilized with this compound:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide of this compound with a terminal alkyne on the target molecule, forming a stable triazole linkage.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[2]

Experimental Workflow Visualizations

Caption: Workflow for labeling biomolecules with this compound using CuAAC.

Caption: Workflow for copper-free labeling with this compound via SPAAC.

Detailed Experimental Protocols

Protocol 1: General CuAAC Labeling of Proteins

This protocol provides a general method for labeling an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (Sulfo-Cyanine5-azide)

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended, e.g., THPTA)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Store at -20°C, protected from light.[2]

-

Prepare fresh sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with PBS buffer.

-

Add this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

-

Add copper(II) sulfate to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[6]

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2] Gentle mixing can be beneficial.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

-

Characterization (Optional):

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for this compound).

-

Protocol 2: Live-Cell Imaging using SPAAC

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to express a cyclooctyne group.

Materials:

-

Cells cultured with a cyclooctyne-modified sugar (e.g., DBCO-modified monosaccharide)

-

This compound

-

Anhydrous DMSO

-

Cell culture medium or PBS

-

Fluorescence microscope with appropriate filter sets for Cy5 (Ex: ~646 nm, Em: ~662 nm)

Procedure:

-

Prepare this compound Working Solution:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM.[2]

-

-

Cell Labeling:

-

Wash the cells expressing the cyclooctyne-modified glycans three times with warm PBS.

-

Add the this compound working solution to the cells and incubate for 30 minutes to 2 hours at 37°C, protected from light.[2]

-

-

Washing:

-

Remove the labeling solution and wash the cells three to five times with warm PBS to remove any unbound dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a Cy5 filter set.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

Biodistribution Studies of Nanoparticles and Antibody-Drug Conjugates (ADCs)

This compound can be used to fluorescently label drug delivery vehicles, such as nanoparticles or ADCs, to track their biodistribution in vivo.[7] By conjugating this compound to these carriers, researchers can non-invasively monitor their accumulation in target tissues (e.g., tumors) and clearance from the body using in vivo imaging systems.[8]

Target Engagement Assays

While direct, dedicated "this compound target engagement assays" are not a standard off-the-shelf technique, the principles of fluorescence can be applied to study target engagement. For example, a small molecule inhibitor can be modified with an alkyne group and then labeled with this compound. The fluorescently labeled inhibitor can then be used in cell-based assays to visualize its binding to the target protein, either through microscopy or flow cytometry. This can provide valuable information about whether the drug is reaching and interacting with its intended target in a cellular context.

Advanced Applications

Super-Resolution Microscopy

This compound and other Cy5 dyes are widely used in super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy).[9][10] These methods bypass the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. The photoswitchable properties of Cy5 dyes, where they can be induced to blink on and off, are exploited in STORM to localize individual molecules with high precision.[11]

In Situ Hybridization (ISH)

In ISH, this compound can be used to label oligonucleotide probes for the detection of specific DNA or RNA sequences within fixed cells or tissues. The labeled probe hybridizes to its complementary sequence, and the location of the target nucleic acid is then visualized by detecting the fluorescence of the CY5 dye.

Troubleshooting and Considerations

-

Photostability: Like all fluorescent dyes, this compound is susceptible to photobleaching. Minimize light exposure during experiments and use anti-fade mounting media for fixed samples.

-

Copper Toxicity (CuAAC): Copper ions can be toxic to cells. For live-cell applications, it is crucial to use low concentrations of copper, include a chelating ligand, or opt for copper-free SPAAC.[2]

-

Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough washing steps to remove all unbound dye.

-

Reaction Optimization: The efficiency of the click chemistry reaction can be influenced by factors such as pH, temperature, and the concentrations of reactants. Optimization may be required for specific applications.[2]

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. ibiantech.com [ibiantech.com]

- 4. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. FAB Lab - STORM / PALM [cup.uni-muenchen.de]

- 11. bitesizebio.com [bitesizebio.com]

The Principles of CY5-N3 Bioorthogonal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of CY5-N3 bioorthogonal chemistry, a cornerstone technique for the precise labeling and visualization of biomolecules in complex biological systems. We will delve into the core principles, reaction mechanisms, and practical applications of this powerful tool, offering detailed experimental protocols and quantitative data to support your research and development endeavors.

Introduction to Bioorthogonal Chemistry

Coined by Carolyn R. Bertozzi, bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes.[1] These reactions are characterized by the use of mutually reactive functional groups that are abiotic; they do not exist in biological systems. This unique characteristic ensures that the labeling reaction is highly specific and occurs only between the intended molecular partners.[1][2]

The typical bioorthogonal strategy involves a two-step process:

-

Metabolic or Genetic Incorporation : A biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group (e.g., an azide). This is often achieved by introducing a precursor molecule that is processed by the cell's own metabolic machinery.[3][4]

-

Bioorthogonal Ligation : A probe molecule, carrying the complementary functional group (e.g., a strained alkyne) and a payload (e.g., a fluorophore), is introduced. This probe then selectively reacts with the chemical reporter, covalently linking the payload to the target biomolecule.[4]

This compound: The Azide-Functionalized Fluorophore

This compound, or Sulfo-Cyanine5-azide, is a fluorescent probe that combines the excellent photophysical properties of the Cyanine5 (Cy5) dye with the bioorthogonal reactivity of an azide (-N3) group.[5][6]

-

Cyanine5 (Cy5) Dye : Cy5 is a far-red fluorescent dye, meaning it is excited by and emits light in the near-infrared (NIR) region of the spectrum.[7] This is highly advantageous for biological imaging, particularly in vivo, as it minimizes background autofluorescence from native cellular components and allows for deeper tissue penetration.[8][9]

-

Azide (-N3) Group : The azide is a cornerstone of bioorthogonal chemistry. It is small, metabolically stable, and virtually absent from biological systems, making it an ideal chemical reporter.[10] It serves as the reactive handle on the this compound molecule, ready to "click" with a complementary alkyne partner.

The combination of these two features in this compound provides a powerful tool for attaching a bright, far-red fluorophore to specifically targeted biomolecules for visualization and tracking.[11]

Core Bioorthogonal Reactions of this compound

This compound participates in a family of reactions broadly known as "click chemistry," which are prized for their high yield, specificity, and biocompatibility.[12][13] The two primary reactions relevant to this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry. It involves the reaction between an azide (on this compound) and a terminal alkyne, catalyzed by a Copper(I) salt, to form a stable 1,4-disubstituted triazole ring.[11][14]

-

Mechanism : The reaction is significantly accelerated by the Cu(I) catalyst, which lowers the activation energy, allowing the reaction to proceed rapidly at room temperature and in aqueous environments.[11] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[11]

-

Advantages : CuAAC is extremely efficient, with high reaction rates and yields. The reagents are relatively simple and readily available.[11][15]

-

Limitations : The primary drawback is the requirement for a copper catalyst, which can be toxic to living cells. While the use of copper-chelating ligands like THPTA or BTTAA can mitigate this toxicity, it makes CuAAC more suitable for fixed cells, cell lysates, or in vitro applications rather than live-cell imaging.[15][16]

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of live-cell bioorthogonal chemistry.[9]

-

Mechanism : SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne bond. The ring strain provides the intrinsic energy to drive the reaction with an azide forward without the need for a catalyst.[17] Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[9][14] The reaction proceeds via a 1,3-dipolar cycloaddition to form a stable triazole product.

-

Advantages : The key advantage is that SPAAC is copper-free, making it truly biocompatible and ideal for labeling molecules in living cells and whole organisms.[14] The reaction kinetics are favorable, proceeding efficiently at physiological temperatures.[1]

-

Limitations : Strained cyclooctynes are generally larger and more hydrophobic than simple terminal alkynes, which can sometimes perturb the biological system under study. Their synthesis is also more complex.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The efficiency and applicability of this compound chemistry are underpinned by its photophysical and kinetic properties. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of Cy5 Fluorophore

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~646 - 650 nm | In the far-red region of the spectrum.[14] |

| Emission Wavelength (λem) | ~662 - 670 nm | In the near-infrared (NIR) region. |

| Molar Extinction Coefficient | ~215,000 M⁻¹cm⁻¹ | High value indicates efficient light absorption. |

| Fluorescence Quantum Yield (Φ) | 0.20 - 0.30 | Highly dependent on the local environment and conjugation status. Can increase upon binding. |

Table 2: Representative Reaction Kinetics

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Conditions |

| SPAAC | Azide + DBCO | ~0.1 - 1.2 M⁻¹s⁻¹ | Aqueous buffer (PBS, HEPES), pH 7.4, Room Temp.[1][9] |

| CuAAC | Azide + Terminal Alkyne | ~10 M⁻¹s⁻¹ | Aqueous buffer, with ~20 µM Cu(I) catalyst.[9] |

| Uncatalyzed | Azide + Terminal Alkyne | ~10⁻⁷ - 10⁻⁸ M⁻¹s⁻¹ | Demonstrates the massive rate acceleration of click chemistry.[11] |

Experimental Protocols

The following are generalized protocols for common applications of this compound. Note: These should be optimized for your specific cell type, biomolecule, and experimental setup.

Protocol: Live-Cell Surface Labeling via SPAAC

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by fluorescent tagging with a DBCO-conjugated fluorophore (the inverse of using this compound, but the principle and workflow are identical and widely used). For direct use of this compound, the biomolecule of interest would need to be metabolically tagged with a strained alkyne like DBCO.

Caption: Experimental workflow for live-cell labeling using SPAAC.

Methodology:

-

Metabolic Labeling :

-

Culture cells of interest in appropriate media.

-

Treat cells with an azide-modified metabolic precursor (e.g., 25-100 µM of N-azidoacetylmannosamine, Ac₄ManNAz, to label sialoglycans) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azide reporter onto cell surface glycoproteins.[2][3]

-

-

Cell Preparation :

-

Gently wash the cells twice with warm PBS or serum-free media to remove any unincorporated azide sugar.

-

-

SPAAC Reaction :

-

Prepare a solution of the complementary strained alkyne probe (e.g., DBCO-Cy5) in fresh, serum-free cell culture medium at a final concentration of 10-50 µM.

-

Incubate the azide-labeled cells with the DBCO-Cy5 solution for 30-90 minutes at 37°C, protected from light.[2]

-

-

Washing and Imaging :

-

Wash the cells three times with warm PBS to remove unreacted probe.

-

Replace with fresh culture medium.

-

The cells are now ready for visualization using a fluorescence microscope or analysis by flow cytometry using appropriate laser lines and filters for Cy5 (e.g., 640 nm excitation, 670/30 nm emission).[2]

-

Protocol: Labeling of Proteins in Cell Lysate via CuAAC

This protocol is suitable for labeling alkyne-modified proteins in a complex mixture, such as a cell lysate, with this compound.

Materials & Reagent Preparation:

-

This compound Stock (10 mM) : Dissolve this compound powder in anhydrous DMSO. Store at -20°C in small aliquots, protected from light.

-

Copper(II) Sulfate (CuSO₄) Stock (50 mM) : Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.

-

Ligand Stock (e.g., THPTA, 100 mM) : Dissolve the ligand in deionized water. Store at -20°C.[5][15]

-

Sodium Ascorbate (NaAsc) Stock (300 mM) : Dissolve sodium ascorbate powder in deionized water. This solution must be prepared fresh immediately before use as it is prone to oxidation.[5][15]

Methodology:

-

Sample Preparation :

-

Start with 50 µL of cell lysate containing your alkyne-modified protein of interest (typically 1-5 mg/mL) in a microfuge tube.

-

-

Reaction Cocktail Preparation :

-

Important : Add reagents in the specified order to prevent premature precipitation of copper.

-

To the lysate, add 100 µL of PBS buffer (pH 7.4).

-

Add this compound from the stock solution to a final concentration of 20-50 µM.

-

Add the copper ligand (e.g., THPTA) to a final concentration of 5 mM. Vortex briefly.

-

Add CuSO₄ to a final concentration of 1 mM. Vortex briefly.[5]

-

-

Initiate the Reaction :

-

Add sodium ascorbate to a final concentration of 15 mM to reduce Cu(II) to the active Cu(I) state and initiate the click reaction. Vortex briefly.[15]

-

-

Incubation :

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light. For complex substrates, the reaction time may be extended.

-

-

Downstream Analysis :

-

The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or subsequent purification and mass spectrometry. The reaction can be stopped and excess reagents removed via protein precipitation (e.g., with methanol/chloroform) or buffer exchange columns.[5]

-

Conclusion and Future Outlook

This compound bioorthogonal chemistry provides a robust and versatile platform for fluorescently labeling biomolecules with high specificity. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways allows researchers to tailor the labeling strategy to their specific experimental context, from fixed samples to living organisms. The far-red spectral properties of the Cy5 dye make it particularly well-suited for applications requiring low background and deep tissue imaging. As new bioorthogonal reactions are developed and fluorophore properties are improved, the precision and power of techniques like this compound labeling will continue to advance our understanding of complex biological systems and accelerate the development of novel diagnostics and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 9. Click Chemistry [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abpbio.com [abpbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 15. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pubs.acs.org [pubs.acs.org]

CY5-N3 Azide for Live Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CY5-N3 azide, a fluorescent probe widely utilized for live-cell imaging through bioorthogonal chemistry. We will delve into its photophysical properties, detailed experimental protocols for its application, and its role in visualizing biological processes.

Core Concepts: Bioorthogonal Chemistry and Click Reactions

At the heart of this compound azide's utility is the concept of bioorthogonal chemistry , which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This is achieved by introducing functional groups, such as azides, that are absent in biological systems, and then specifically reacting them with a probe.

This compound azide participates in a highly efficient and specific type of bioorthogonal reaction known as "click chemistry." This typically involves the cycloaddition of an azide with an alkyne. Two main types of click chemistry are employed for live-cell imaging:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that is catalyzed by copper(I) ions. While highly efficient, the potential toxicity of copper can be a concern for some live-cell applications.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a toxic catalyst. This makes it particularly well-suited for live-cell imaging.[2]

This compound Azide: Photophysical Properties

This compound is a cyanine-based fluorescent dye functionalized with an azide group. Cyanine dyes are known for their high extinction coefficients and good quantum yields, making them bright and easily detectable.[3] The key photophysical properties of this compound azide are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~646 nm | [1][4][5] |

| Emission Maximum (λem) | ~662 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3][6] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [3][6] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [3][5] |

Experimental Workflows and Protocols

A common application of this compound azide is in metabolic labeling, where cells are fed a precursor molecule containing a bioorthogonal functional group that is incorporated into biomolecules through the cell's natural metabolic pathways. A prime example is the labeling of cell-surface glycans using an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

Workflow for Metabolic Glycan Labeling and Imaging

The following diagram illustrates the general workflow for metabolically labeling cell surface glycans with an azide-modified sugar and subsequent visualization with a cyclooctyne-functionalized CY5 dye (e.g., DBCO-CY5) via SPAAC.

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

Detailed Experimental Protocol: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and Staining with DBCO-CY5

This protocol is adapted from methodologies for labeling cell surface glycans for fluorescence microscopy.[7][8][9]

Materials:

-

Mammalian cells of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Ac4ManNAz

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

DBCO-CY5

-

Fixative (e.g., 4% paraformaldehyde in PBS, for fixed-cell imaging)

-

Nuclear counterstain (e.g., DAPI, optional)

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

-

Culture cells in their appropriate medium to the desired confluency.

-

Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

-

Gently wash the cells twice with warm PBS to remove unincorporated Ac4ManNAz.

-

-

Fluorescent Labeling (SPAAC):

-

Prepare a stock solution of DBCO-CY5 in DMSO.

-

Dilute the DBCO-CY5 stock solution in serum-free medium or PBS to a final concentration of 10-20 µM.

-

Add the DBCO-CY5 solution to the azide-labeled cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS to remove unbound DBCO-CY5.

-

-

Imaging:

-

Live-Cell Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for CY5 (Excitation: ~646 nm, Emission: ~662 nm).

-

Fixed-Cell Imaging:

-

After the final wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells if intracellular targets are to be stained.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips and image the cells.

-

-

Data Presentation

Quantitative Parameters for Metabolic Labeling

The efficiency of labeling can be influenced by various factors. The following table provides a summary of typical concentration ranges and incubation times.

| Parameter | Concentration/Time | Cell Line Examples | Notes | References |

| Ac4ManNAz Concentration | 25-50 µM | A549, Jurkat, HeLa | Titration is recommended to optimize for specific cell lines. | [7] |

| Ac4ManNAz Incubation Time | 1-3 days | A549 | Longer incubation times generally lead to higher azide incorporation. | [7] |

| DBCO-CY5 Concentration | 10-20 µM | A549 | Higher concentrations may increase background fluorescence. | [9] |

| DBCO-CY5 Incubation Time | 30-60 minutes | A549 | [9] |

Cell Viability and Signal-to-Noise Ratio

A critical consideration in live-cell imaging is the potential cytotoxicity of the labeling reagents and the ability to distinguish the fluorescent signal from background noise.

-

Cell Viability: Studies have shown that Ac4ManNAz and DBCO-functionalized dyes generally have low cytotoxicity at the concentrations used for labeling.[9] However, it is always recommended to perform a cell viability assay (e.g., using a Cell Counting Kit-8) to confirm that the labeling protocol does not adversely affect the cells under investigation.[10]

-

Signal-to-Noise Ratio: The use of far-red dyes like CY5 helps to improve the signal-to-noise ratio by minimizing autofluorescence from endogenous cellular components, which is more prominent in the blue and green regions of the spectrum.[11][12] Quantitative analysis of fluorescence intensity after labeling has shown significant enhancement compared to control cells, indicating a good signal-to-noise ratio.[2][13]

Signaling Pathway and Experimental Workflow Visualization

This compound azide and its derivatives are powerful tools for tracking the trafficking and localization of biomolecules. The following diagram illustrates a more complex experimental workflow involving the labeling of a specific protein of interest (POI) and tracking its internalization.

Caption: Workflow for tracking protein internalization using this compound azide.

Conclusion

This compound azide is a versatile and powerful tool for live-cell imaging, enabling researchers to visualize and track biomolecules with high specificity and sensitivity. Its application in conjunction with bioorthogonal chemistry, particularly metabolic labeling and click reactions, has opened up new avenues for studying dynamic cellular processes. By understanding its photophysical properties and optimizing experimental protocols, researchers can effectively harness the capabilities of this compound azide to gain deeper insights into the complexities of cellular biology and advance drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 6. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. thno.org [thno.org]

- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of CY5-N3 Fluorescent Dye

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core spectral and photophysical properties of the CY5-N3 fluorescent dye. It includes detailed experimental protocols for its characterization and application, alongside visual representations of key workflows and reaction mechanisms to support researchers in their experimental design.

Introduction to this compound

This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye belonging to the cyanine family, a group of synthetic dyes known for their high molar absorptivity and utility in various biological applications.[1] The this compound molecule incorporates the core structure of Cy5, a bright, far-red fluorophore, and is functionalized with an azide (-N3) group.[2] This azide moiety makes this compound a key reagent for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3][4]

The azide group allows for the covalent labeling of biomolecules that have been modified to contain a complementary alkyne group.[3] This is typically achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5] These reactions are highly selective and can be performed in complex biological systems, making this compound a versatile tool for fluorescently labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[3][6]

Spectral and Photophysical Properties

The fluorescence of cyanine dyes like Cy5 is characterized by high extinction coefficients and moderate quantum yields, resulting in exceptionally bright signals.[1] The spectral properties can be influenced by environmental factors such as solvent polarity and viscosity, as well as by conjugation to biomolecules.[7][8] The key spectral properties for this compound and its parent fluorophore, Cy5, are summarized below.

Table 1: Summary of Quantitative Spectral Data for this compound and Related Dyes

| Property | Value | Dye Variant | Notes | References |

| Excitation Maximum (λex) | ~646 nm | This compound | In aqueous buffer (e.g., PBS). | [9][6] |

| ~642 nm | Sulfo-Cy5-N3 | A sulfonated, more water-soluble version. | [2] | |

| ~649 - 651 nm | Cy5 Core Dye | General value for the core fluorophore. | [7][10][11] | |

| Emission Maximum (λem) | ~662 nm | This compound | In aqueous buffer (e.g., PBS). | [9][6] |

| ~670 nm | Sulfo-Cy5-N3 | A sulfonated, more water-soluble version. | [2] | |

| ~666 - 670 nm | Cy5 Core Dye | General value for the core fluorophore. | [10][11] | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Cy5 Core Dye | A high value, indicating very efficient light absorption. | [10][11][12] |

| Fluorescence Quantum Yield (Φ) | 0.20 - 0.27 | Cy5 Core Dye | Represents the efficiency of converting absorbed light into emitted fluorescence. | [10][11][13][14] |

| Molecular Weight | ~739.9 g/mol | This compound | Varies slightly based on counter-ions and hydration. |

Experimental Protocols

This section details the methodologies for characterizing the spectral properties of this compound and for its use in bioorthogonal labeling experiments.

This protocol outlines the steps to determine the excitation and emission maxima of this compound.

Materials:

-

This compound dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quartz cuvettes (10 mm path length)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMSO.[6] Store this solution at -20°C or -80°C, protected from light.[9][2]

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a working concentration suitable for spectroscopic analysis (e.g., 1-10 µM).[6] The final concentration should yield an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the spectrophotometer to measure the absorbance of the working solution from approximately 500 nm to 750 nm.

-

Use PBS as a blank reference.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).[15]

-

-

Emission Spectrum Measurement:

-

Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.

-

Set the excitation wavelength to the determined absorption maximum (e.g., ~646 nm).

-

Scan the emission spectrum over a range of approximately 655 nm to 800 nm.

-

The wavelength at the peak of the emission spectrum is the emission maximum (λem).[15]

-

This protocol describes the labeling of an alkyne-modified biomolecule with this compound using a copper catalyst.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound working solution (100 µM in PBS)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

-

Reducing agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or similar

-

Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography or ultrafiltration)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound working solution in the reaction buffer.

-

Add Catalyst Components: Add the copper(II) sulfate, the reducing agent (sodium ascorbate), and the optional chelating ligand to the reaction mixture.[9][6] A typical final concentration might be 0.1 mM CuSO₄, 5 mM Sodium Ascorbate, and 100 µM this compound.[9]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[6]

-

Purification: Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or ultrafiltration.[6]

-

Analysis: Confirm successful labeling via fluorescence imaging or spectroscopy.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involving this compound.

This diagram outlines the general experimental pipeline from sample preparation to final analysis.

This diagram illustrates the chemical transformation at the core of the this compound labeling strategy.

References

- 1. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Click Chemistry | AAT Bioquest [aatbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | TargetMol [targetmol.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. osti.gov [osti.gov]

- 15. rsc.org [rsc.org]

CY5-N3 Azide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of CY5-N3 azide, a fluorescent dye commonly utilized in biological imaging and click chemistry applications. The information presented herein is intended to support researchers in the effective handling, storage, and application of this compound.

Core Properties of this compound Azide

This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye featuring an azide functional group. This allows it to be used in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the labeling of biomolecules. Its fluorescence properties, with an excitation maximum around 646 nm and an emission maximum around 662 nm, make it suitable for detection using standard fluorescence instrumentation.[1][2][3]

Solubility Data

The solubility of this compound azide is a critical factor for its use in various experimental settings. The compound's solubility is highly dependent on the solvent used. The following table summarizes the available quantitative and qualitative solubility data for this compound azide and its sulfonated forms. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture, particularly in hygroscopic solvents like DMSO, can significantly impact solubility.[1][2]

| Compound Variant | Solvent | Solubility | Concentration (mM) | Notes |

| This compound (Sulfo-Cyanine5-azide) | DMSO | 100 mg/mL | 135.33 | Ultrasonic and warming to 60°C may be required.[1][2] |

| Water | 8.33 mg/mL | 11.27 | Ultrasonic treatment may be needed.[1] | |

| This compound | DMSO | 20 mg/mL | 27.07 | Sonication is recommended.[4] |

| Sulfo-Cy5-N3 | DMSO | 125 mg/mL | 172.44 | Ultrasonic treatment may be needed.[5] |

| Cy5 Azide | DMSO, DMF, DCM | Soluble | Not specified | [3][6] |

| Water-Soluble Cy5 Azide | Water, DMSO, DMF | Soluble | Not specified | [7] |

Stability Data and Recommendations

Organic azides, including this compound, are energetic compounds that require careful handling and storage to prevent degradation and ensure safety.[8][9] The stability of this compound is influenced by factors such as temperature, light exposure, and the chemical environment.

| Parameter | Recommendation/Data | Rationale/Reference |

| Storage (Solid) | Store at -20°C in the dark.[3][6][10][11] | To prevent thermal and photodegradation. |

| Storage (In Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light.[5] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4] | To maintain the stability of the compound in solution. |

| General Handling | Prepare solutions fresh for best results.[1][2][4] | The compound is unstable in solution over long periods. |

| Light Sensitivity | Avoid prolonged exposure to light.[4][6][8][12] | Cyanine dyes are susceptible to photobleaching. |

| pH Sensitivity | Fluorescence is pH-insensitive from pH 4 to pH 10.[7] | The dye can be used in a wide range of biological buffers. |

| Chemical Incompatibility | Avoid mixing with acids, as this can form highly toxic and explosive hydrazoic acid.[8][13] Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethanes.[8][13] Avoid contact with metals to prevent the formation of unstable metal azides.[8] | To prevent hazardous reactions. |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound azide. These protocols are illustrative and based on standard laboratory practices, and may require optimization for specific experimental conditions.

Protocol for Determining Solubility

This protocol outlines a method to determine the solubility of this compound azide in a specific solvent by creating a saturated solution and measuring the concentration of the dissolved compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. benchchem.com [benchchem.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Photophysical Properties and Applications of CY5-N3

This guide provides an in-depth overview of the fluorescent dye CY5-N3 (Sulfo-Cyanine5-azide), focusing on its core photophysical properties, the experimental methods to determine them, and its primary application in bioorthogonal labeling. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and quantification.

Core Photophysical Properties of this compound

This compound is a bright, far-red fluorescent dye functionalized with an azide group.[1][2] This azide moiety enables the dye to be covalently attached to biomolecules through "click chemistry," a set of highly efficient and specific reactions.[1][3] Its fluorescence in the far-red spectrum is particularly advantageous for biological imaging, as it minimizes background interference from cellular autofluorescence.[4]

The key photophysical characteristics of CY5 are summarized below. It is important to note that while this compound is a derivative of the Cy5 dye, its specific quantum yield may vary slightly. The values presented are based on the well-characterized Cy5 fluorophore.

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [5][6] |

| Fluorescence Quantum Yield (Φ) | 0.27 | [4][5] |

| Excitation Maximum (λex) | ~646 nm | [1][3][6][7] |

| Emission Maximum (λem) | ~662 nm | [1][3][6][7] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative use of any fluorophore. The following sections detail the standard experimental protocols for measuring these properties for dyes like this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined by applying the Beer-Lambert law.[8]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εlc).[8] By measuring the absorbance of a solution with a known concentration and path length, the extinction coefficient can be calculated.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3][9] Perform a series of dilutions to create several solutions of known, decreasing concentrations in the desired experimental buffer (e.g., PBS).

-

Spectrophotometer Measurement:

-

Use a spectrophotometer to measure the absorbance of each diluted sample at the maximum absorption wavelength (λmax) of CY5, which is approximately 646 nm.[8]

-

Use the experimental buffer as a blank to zero the spectrophotometer.

-

-

Data Analysis:

-

Plot the measured absorbance values (at λmax) against the corresponding molar concentrations.

-

Perform a linear regression on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε), assuming a standard path length of 1 cm.[8]

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for determining Φ is the relative method, which compares the fluorescence of the sample to a standard with a known quantum yield.[10][11]

Principle: The quantum yield of a sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard. The relationship is described by the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to this compound. For far-red dyes, standards like Nile Blue can be used.[11]

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent or solvents with known refractive indices.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[12]

-

-

Absorbance Measurement: Measure the absorbance of each sample and standard solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for both the this compound sample and the standard.[12]

-

Plot the integrated fluorescence intensity versus absorbance for each series of dilutions.

-

The slope of the resulting lines for the sample and standard represent the terms (I/A) in the quantum yield equation.

-

Use the slopes along with the known quantum yield of the standard and the refractive indices of the solvents to calculate the quantum yield of this compound.[11]

-

Application in Bioorthogonal Labeling: Click Chemistry

This compound is primarily used as a fluorescent reporter in bioorthogonal labeling experiments.[9] Its azide group allows it to be conjugated to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This conjugation is most commonly achieved via click chemistry.

There are two main pathways for this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to covalently link the azide on this compound to a terminal alkyne on a target biomolecule.[13][14] This method is robust and high-yielding.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, a "copper-free" version of the reaction was developed.[15] This pathway uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple alkyne. The ring strain in the cyclooctyne is sufficient to promote the reaction with the azide without the need for a catalyst, making it ideal for labeling in living systems.[1][16]

The general workflow for labeling and imaging biomolecules using this compound via click chemistry is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Sulfo-Cyanine5-azide) | 荧光染料 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cyanine - Wikipedia [en.wikipedia.org]

- 5. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]

- 6. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. 2.5. Quantum yield determination [bio-protocol.org]

- 12. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vectorlabs.com [vectorlabs.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Methodological & Application

Step-by-Step Protocol for CY5-N3 Protein Labeling via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye CY5-N3 using click chemistry. This method allows for the specific attachment of a bright, far-red fluorescent probe to a protein of interest, enabling a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Introduction

Cyanine5 (CY5) is a bright and photostable fluorescent dye that emits in the far-red spectrum, making it ideal for biological applications where minimizing autofluorescence is critical. This compound is an azide-modified version of the CY5 dye, designed for conjugation to proteins via "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions that preserve protein structure and function.

This protocol will cover two primary methods for this compound protein labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that requires a copper catalyst. This method is well-suited for in vitro labeling.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained alkyne, such as DBCO, for conjugation. This method is ideal for labeling in living cells or when copper toxicity is a concern.

Experimental Protocols

Preparation of Reagents

Proper preparation of all reagents is critical for successful labeling.

-

Protein Sample: The protein of interest must contain a compatible reactive group for click chemistry. For labeling with this compound (an azide-containing dye), the protein must possess an alkyne group. This can be achieved by site-specific incorporation of an alkyne-containing unnatural amino acid or by chemical modification of the protein to introduce an alkyne handle. Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with some labeling chemistries.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][2] Store aliquots at -20°C in the dark.[2][3]

-

Copper Catalyst Stock Solutions (for CuAAC):

-

DBCO-Functionalized Protein (for SPAAC): If using the SPAAC method, the protein must be functionalized with a strained alkyne like DBCO.

-

Purification Columns: Prepare spin desalting columns or dialysis equipment for purification of the labeled protein.[5][6][7]

This compound Labeling via CuAAC

This protocol is for a typical labeling reaction of 1 mg of an alkyne-modified protein.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

100 µL of the alkyne-modified protein solution (at 10 mg/mL in PBS, pH 7.4).

-

Calculated volume of 10 mM this compound stock solution to achieve a 3-10 fold molar excess over the protein.

-

-

Catalyst Addition: Add the catalyst components in the following order, vortexing gently after each addition:[4]

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

-

Purification: Proceed to the "Purification of Labeled Protein" section.

This compound Labeling via SPAAC (Copper-Free)

This protocol is for a typical labeling reaction of a DBCO-functionalized protein.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

The DBCO-functionalized protein.

-

This compound at a desired concentration (e.g., 1-10 µM) in a reaction buffer such as PBS, pH 7.4.[3]

-

-

Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature, protected from light.[3]

-

Purification: Proceed to the "Purification of Labeled Protein" section.

Purification of Labeled Protein

Removal of unreacted this compound is crucial for accurate downstream analysis.

-

Spin Column Chromatography:

-

Dialysis:

Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.[10] An optimal DOL is typically between 2 and 10 for antibodies.[6][11]

-

Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for CY5 (~650 nm, A₆₅₀) using a spectrophotometer.[8][12]

-

Calculate Protein Concentration:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (for CY5, this is approximately 0.05).[8]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of CY5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).[8]

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Data Presentation

| Parameter | Value | Units |

| Protein Concentration | 1.5 | mg/mL |

| A₂₈₀ of Labeled Protein | 1.2 | AU |

| A₆₅₀ of Labeled Protein | 0.8 | AU |

| Protein Molar Ext. Coeff. (ε_protein) | 210,000 | M⁻¹cm⁻¹ |

| CY5 Molar Ext. Coeff. (ε_dye) | 250,000 | M⁻¹cm⁻¹ |

| Correction Factor (CF) | 0.05 | - |

| Calculated Protein Concentration | 5.52 x 10⁻⁶ | M |

| Calculated Dye Concentration | 3.2 x 10⁻⁶ | M |

| Degree of Labeling (DOL) | 0.58 | - |

Visualizations

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.com [abcam.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 12. support.nanotempertech.com [support.nanotempertech.com]

Application Notes and Protocols for Labeling Nucleic Acids with CY5-N3

Introduction

The covalent attachment of fluorescent dyes to nucleic acids is a cornerstone of modern molecular biology, enabling a wide array of applications in research, diagnostics, and drug development. Cyanine 5 (Cy5), a bright and photostable fluorophore in the far-red spectrum, is a popular choice for labeling DNA and RNA. The use of CY5-N3, an azide-modified version of the dye, in conjunction with "click chemistry," offers a highly efficient and bioorthogonal method for labeling.[1][2] This approach allows for the precise and stable conjugation of Cy5 to nucleic acids that have been modified to contain a corresponding alkyne group.[2][3]

This document provides detailed protocols for the two primary click chemistry methods used for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

Core Concepts: Click Chemistry for Nucleic Acid Labeling

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.[2] For labeling with this compound, an alkyne-modified nucleic acid is required to react with the azide group on the dye.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join a terminal alkyne on the nucleic acid with the azide of this compound, forming a stable triazole linkage.[][6] The reaction is typically accelerated by a stabilizing ligand, such as THPTA, and requires a reducing agent, like sodium ascorbate, to maintain copper in its active Cu(I) state.[1][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially toxic copper catalyst, making it highly suitable for applications in living cells.[1][] It utilizes a cyclooctyne (a strained alkyne), such as DBCO, incorporated into the nucleic acid. The ring strain of the cyclooctyne readily reacts with the azide on this compound without any catalyst.[][8]

General Experimental Workflow

The overall process for labeling nucleic acids with this compound involves three main stages: introduction of an alkyne handle into the nucleic acid, the click chemistry reaction with this compound, and purification of the final labeled product.

Experimental Protocols

Part 1: Introduction of an Alkyne Moiety into Nucleic Acids

Before performing the click reaction, the nucleic acid must be modified with an alkyne group. This is typically achieved by incorporating an alkyne-modified nucleotide.

Protocol 1.1: 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method adds an alkyne-modified nucleotide to the 3'-terminus of a DNA strand.[1]

-

Reaction Setup: In a microcentrifuge tube, combine the following components:

-

DNA (1 µM)

-

TdT Reaction Buffer (1x)

-

Alkyne-modified nucleotide (e.g., 10 µM 5-Ethynyl-dUTP or DBCO-dUTP)

-

Terminal deoxynucleotidyl Transferase (TdT) (10-20 units)

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Enzyme Inactivation: Heat the reaction at 75°C for 10 minutes to inactivate the TdT enzyme.

-

Purification: Purify the alkyne-modified DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides. The DNA is now ready for the click reaction.

Part 2: this compound Labeling via Click Chemistry

Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling terminal alkyne-modified nucleic acids.

-

Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C, protected from light.[9]

-

Reaction Setup: Combine the following in order:

-

Alkyne-modified nucleic acid (e.g., 250 nM final concentration).[1]

-

This compound (from stock, e.g., 25-500 µM final concentration).[1]

-

Copper(II) Sulfate (CuSO₄) (e.g., 100 µM final concentration).[1]

-

Ligand (e.g., THPTA) (e.g., 500 µM final concentration).[1]

-

Freshly prepared Sodium Ascorbate (e.g., 1 mM final concentration).[1]

-

Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4) to the final volume.[9]

-

-

Incubation: Vortex briefly and incubate the reaction at room temperature or 37°C for 30-120 minutes, protected from light.[1][9]

-

Purification: Proceed immediately to purification to remove the catalyst and excess dye.

| Component | Stock Concentration | Final Concentration | Reference |

| Alkyne-DNA | 1 µM | 250 nM | [1] |

| This compound | 10 mM (in DMSO) | 25-500 µM | [1] |

| CuSO₄ | 10 mM | 100 µM | [1] |

| THPTA | 17 mM | 500 µM | [1] |

| Sodium Ascorbate | 100 mM (fresh) | 1 mM | [1] |

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling nucleic acids modified with a strained alkyne, such as DBCO.

-

Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C, protected from light.[9]

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Incubation: Incubate for 30-120 minutes at room temperature or up to 65°C, protected from light.[1][9] Reaction times may vary based on the specific strained alkyne used.

-

Purification: Proceed to purification to remove excess dye.

| Component | Stock Concentration | Final Concentration | Reference |

| DBCO-DNA | 1 µM | 250 nM | [1] |

| This compound | 1 mM (in DMSO) | 1-25 µM | [1][9] |

| Reaction Buffer | 10x PBS, pH 7.4 | 1x | [9] |

| Feature | CuAAC | SPAAC |

| Catalyst | Requires Copper(I) | None (metal-free) |

| Kinetics | Generally faster | Can be slower, but highly dependent on the strained alkyne |

| Biocompatibility | Copper can be toxic to living cells | Highly bioorthogonal, suitable for live-cell labeling[] |